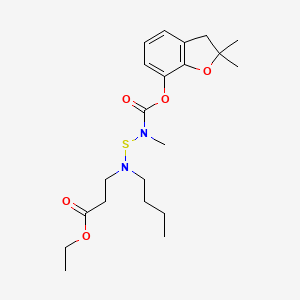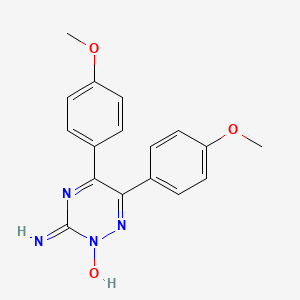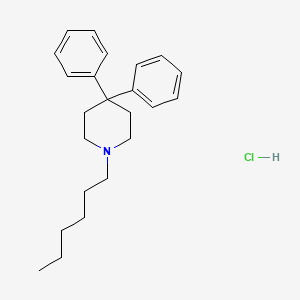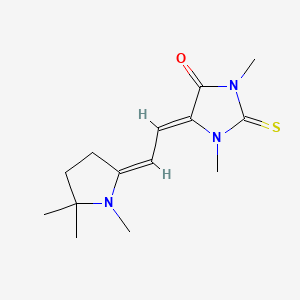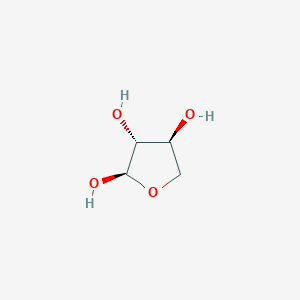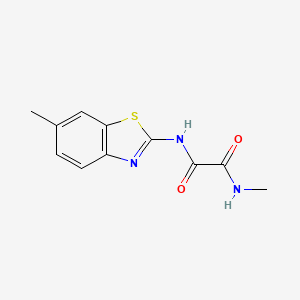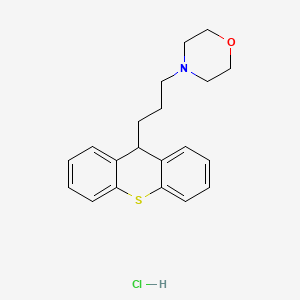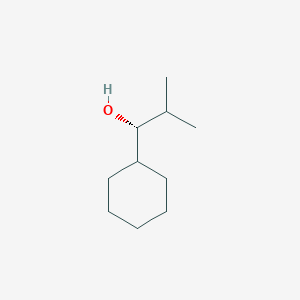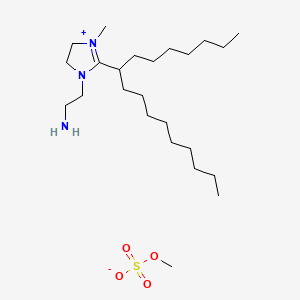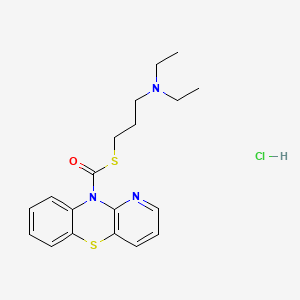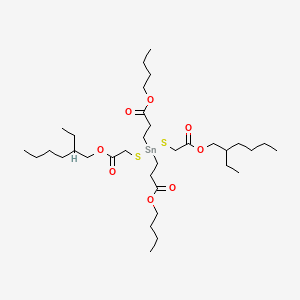
2-Ethylhexyl 4,4-bis(3-butoxy-3-oxopropyl)-10-ethyl-7-oxo-8-oxa-3,5-dithia-4-stannatetradecanoate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Ethylhexyl 4,4-bis(3-butoxy-3-oxopropyl)-10-ethyl-7-oxo-8-oxa-3,5-dithia-4-stannatetradecanoate is a complex organotin compound It is characterized by its unique structure, which includes multiple functional groups such as esters, ethers, and thioethers
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Ethylhexyl 4,4-bis(3-butoxy-3-oxopropyl)-10-ethyl-7-oxo-8-oxa-3,5-dithia-4-stannatetradecanoate typically involves multi-step organic reactions. The process begins with the preparation of intermediate compounds, which are then subjected to further reactions to form the final product. Common reagents used in these reactions include organotin precursors, alkyl halides, and various catalysts to facilitate the formation of the desired bonds.
Industrial Production Methods
Industrial production of this compound would likely involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques such as chromatography and crystallization.
化学反应分析
Types of Reactions
2-Ethylhexyl 4,4-bis(3-butoxy-3-oxopropyl)-10-ethyl-7-oxo-8-oxa-3,5-dithia-4-stannatetradecanoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the conditions and reagents used.
Reduction: Reduction reactions can modify the oxidation state of the tin atom or other functional groups.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions can vary widely but often involve controlled temperatures, inert atmospheres, and specific solvents to ensure the desired outcome.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield different organotin oxides, while reduction could produce simpler organotin compounds.
科学研究应用
Chemistry: It can be used as a catalyst in various organic reactions, particularly those involving carbon-carbon bond formation.
Biology: The compound’s unique structure may allow it to interact with biological molecules in specific ways, making it a candidate for drug development or biochemical studies.
Medicine: Its potential medicinal properties could be explored for therapeutic applications, although this would require extensive research and testing.
Industry: The compound could be used in the production of advanced materials, such as polymers or coatings, due to its unique chemical properties.
作用机制
The mechanism by which 2-Ethylhexyl 4,4-bis(3-butoxy-3-oxopropyl)-10-ethyl-7-oxo-8-oxa-3,5-dithia-4-stannatetradecanoate exerts its effects depends on its application. In catalysis, it may act by stabilizing transition states or intermediates, thereby lowering the activation energy of the reaction. In biological systems, it could interact with specific molecular targets, such as enzymes or receptors, through non-covalent interactions or covalent modifications.
相似化合物的比较
Similar Compounds
Tributyltin oxide: Another organotin compound with applications in catalysis and biocidal properties.
Dibutyltin dilaurate: Used as a catalyst in the production of polyurethane foams and elastomers.
Triphenyltin chloride: Known for its use in organic synthesis and as a biocide.
Uniqueness
2-Ethylhexyl 4,4-bis(3-butoxy-3-oxopropyl)-10-ethyl-7-oxo-8-oxa-3,5-dithia-4-stannatetradecanoate is unique due to its complex structure, which includes multiple functional groups that can participate in a variety of chemical reactions
属性
CAS 编号 |
84332-98-9 |
|---|---|
分子式 |
C34H64O8S2Sn |
分子量 |
783.7 g/mol |
IUPAC 名称 |
butyl 3-[(3-butoxy-3-oxopropyl)-bis[[2-(2-ethylhexoxy)-2-oxoethyl]sulfanyl]stannyl]propanoate |
InChI |
InChI=1S/2C10H20O2S.2C7H13O2.Sn/c2*1-3-5-6-9(4-2)7-12-10(11)8-13;2*1-3-5-6-9-7(8)4-2;/h2*9,13H,3-8H2,1-2H3;2*2-6H2,1H3;/q;;;;+2/p-2 |
InChI 键 |
DTRWJNRIAUTQRZ-UHFFFAOYSA-L |
规范 SMILES |
CCCCC(CC)COC(=O)CS[Sn](CCC(=O)OCCCC)(CCC(=O)OCCCC)SCC(=O)OCC(CC)CCCC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


